molecular formula C19H21FN2O B2401995 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 1798512-81-8

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2401995
CAS No.: 1798512-81-8
M. Wt: 312.388
InChI Key: BCKAYCCHTGUDEN-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic organic compound that features a fluorophenyl group, an azepane ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic substitution or other coupling reactions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through various methods, including cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, possibly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors in the body, altering their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(4-Methylphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone: Contains a methyl group instead of fluorine.

    1-(3-(4-Nitrophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone: Features a nitro group instead of fluorine.

Uniqueness

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially improving their efficacy as therapeutic agents.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-8-6-16(7-9-18)17-5-1-2-11-22(14-17)19(23)12-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAYCCHTGUDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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